4-(Tert-butyl)phenyl 2-methylindolinyl ketone
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Overview
Description
4-(Tert-butyl)phenyl 2-methylindolinyl ketone is an organic compound with the molecular formula C20H23NO It features a ketone functional group attached to a 2-methylindolinyl ring and a 4-(tert-butyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)phenyl 2-methylindolinyl ketone typically involves the following steps:
Formation of the Indolinyl Ring: The indolinyl ring can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.
Attachment of the Ketone Group: The ketone group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the indolinyl ring in the presence of a Lewis acid catalyst.
Introduction of the 4-(tert-butyl)phenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-(tert-butyl)phenyl group reacts with the indolinyl ketone intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)phenyl 2-methylindolinyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Tert-butyl)phenyl 2-methylindolinyl ketone has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)phenyl 2-methylindolinyl ketone involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl tert-butyl ketone: Similar structure but lacks the indolinyl ring.
2-Methylindolinyl ketone: Similar structure but lacks the 4-(tert-butyl)phenyl group.
Uniqueness
4-(Tert-butyl)phenyl 2-methylindolinyl ketone is unique due to the presence of both the 4-(tert-butyl)phenyl group and the 2-methylindolinyl ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H23NO |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C20H23NO/c1-14-13-16-7-5-6-8-18(16)21(14)19(22)15-9-11-17(12-10-15)20(2,3)4/h5-12,14H,13H2,1-4H3 |
InChI Key |
LZZPLOWCNRORQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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